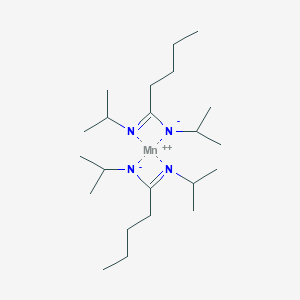

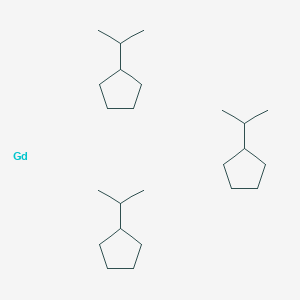

Bis(N,N'-di-i-propylpentylamidinato)manganese(II), min. 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(N,N’-di-i-propylpentylamidinato)manganese(II), also known as 25-0230, is a new manganese precursor offered by Strem Chemicals . It is a brown solid and has a highly selective reactivity with molecular hydrogen or water vapor, affording fine films of metal or metal oxides .

Chemical Reactions Analysis

Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is highly reactive, affording the deposition of manganese at reasonable rates in the growth of Mn (0) films . It reacts with SiO2 surface (>300 oC) to form MnSi x O y .Physical And Chemical Properties Analysis

Bis(N,N’-di-i-propylpentylamidinato)manganese(II) melts at 70 o C . It has high thermal stability (>200 o C) and volatility (vapor pressure at 90 o C is 50 mTorr), making it a great candidate for ALD and CVD applications .Aplicaciones Científicas De Investigación

Molecular Structure and Magnetic Properties

Manganese complexes exhibit diverse coordination geometries and exhibit a range of magnetic behaviors due to their various oxidation states and ligand environments. For example, manganese(II) complexes with Schiff base ligands have been synthesized, showing different geometries and exhibiting antiferromagnetic coupling. These studies provide insights into the structural versatility of manganese complexes and their potential applications in magneto-chemical devices (Mandal et al., 2011; Karmakar et al., 2005).

Oxidation and Catalysis

Oxidation of manganese(II) complexes to higher oxidation states, such as manganese(IV), can mimic the reactivity of biological enzymes like lipoxygenases, indicating their potential use in synthetic oxidation catalysis. This transformation underscores the utility of manganese complexes in understanding and mimicking enzymatic processes (Baffert et al., 2003).

Antimicrobial Activity

Some manganese(III) complexes derived from Schiff bases exhibit antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of manganese complexes as therapeutic agents or as models for studying metal-based antimicrobial mechanisms (Liu et al., 2014).

Coordination Polymers

Manganese(II) coordination polymers based on pyridinecarboxylates exhibit three-dimensional network structures with antiferromagnetic properties. These materials are of interest for their magnetic properties and potential applications in the design of new materials with specific magnetic or structural characteristics (Lin et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is primarily used as a precursor in the production of thin films of manganese and its oxides . The primary targets of this compound are therefore the surfaces onto which these films are deposited, such as silicon dioxide (SiO2) surfaces .

Mode of Action

The compound has a highly selective reactivity with molecular hydrogen or water vapor, which allows it to afford fine films of metal or metal oxides . This selective reactivity is crucial for the deposition of manganese at reasonable rates in the growth of Mn(0) films .

Pharmacokinetics

It’s worth noting that the compound is air and moisture sensitive , which may impact its stability and handling.

Result of Action

The primary result of the action of Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is the formation of thin films of manganese or its oxides on target surfaces . These films can serve as barriers against diffusion of other elements, such as copper, oxygen, and water . This can increase the lifetime of circuits against failure by electromigration .

Action Environment

The action of Bis(N,N’-di-i-propylpentylamidinato)manganese(II) can be influenced by environmental factors such as the presence of air and moisture, as the compound is sensitive to both . Additionally, the compound’s reactivity with molecular hydrogen or water vapor suggests that the presence of these gases in the environment could also influence its action .

Propiedades

IUPAC Name |

(C-butyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;manganese(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H23N2.Mn/c2*1-6-7-8-11(12-9(2)3)13-10(4)5;/h2*9-10H,6-8H2,1-5H3;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVOYGCJNITUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NC(C)C)[N-]C(C)C.CCCCC(=NC(C)C)[N-]C(C)C.[Mn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46MnN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(C-butyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;manganese(2+) | |

CAS RN |

1188406-04-3 |

Source

|

| Record name | Bis[N,N′-bis(1-methylethyl)pentanimidamidato-κN,κN′]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188406-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)